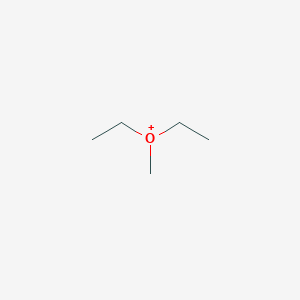
Diethyl(methyl)oxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(methyl)oxidanium is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups this compound, specifically, has two ethyl groups and one methyl group attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(methyl)oxidanium can be synthesized through the alkylation of enolate ions. One common method involves the reaction of diethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic methyl iodide, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(methyl)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides (Cl^-, Br^-, I^-) and alkoxides (RO^-) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ethers or other substituted products.
Aplicaciones Científicas De Investigación
Diethyl(methyl)oxidanium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of perfumes, dyes, and other fine chemicals
Mecanismo De Acción
The mechanism of action of diethyl(methyl)oxidanium involves its interaction with molecular targets through its ether functional group. This interaction can modulate various biochemical pathways, including oxidative stress responses and enzyme activity. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile tool in chemical biology .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl ether: Contains two methyl groups attached to the oxygen atom.
Diethyl ether: Has two ethyl groups attached to the oxygen atom.
Methyl propyl ether: Comprises one methyl and one propyl group attached to the oxygen atom
Uniqueness
Diethyl(methyl)oxidanium is unique due to its specific combination of two ethyl groups and one methyl group. This structure imparts distinct physical and chemical properties, such as boiling point and solubility, which differ from those of other ethers.
Propiedades
Número CAS |
44387-70-4 |
|---|---|
Fórmula molecular |
C5H13O+ |
Peso molecular |
89.16 g/mol |
Nombre IUPAC |
diethyl(methyl)oxidanium |
InChI |
InChI=1S/C5H13O/c1-4-6(3)5-2/h4-5H2,1-3H3/q+1 |
Clave InChI |
FTJLWUBPNKLGQE-UHFFFAOYSA-N |
SMILES canónico |
CC[O+](C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


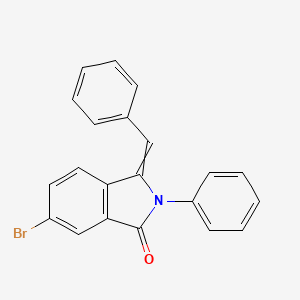
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)

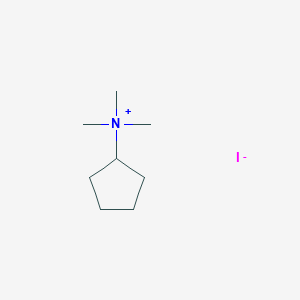

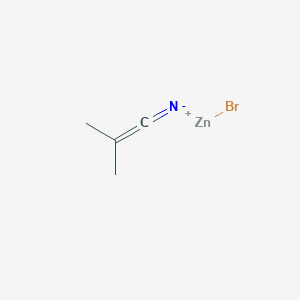
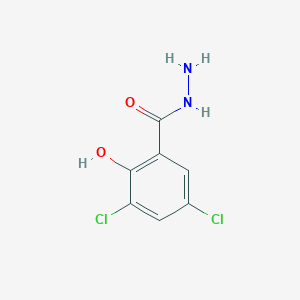
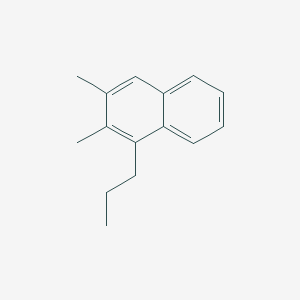
![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
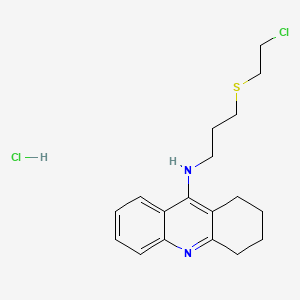
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
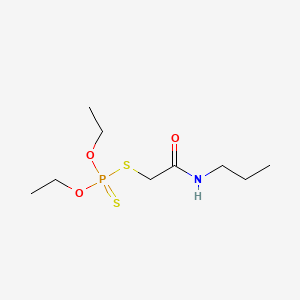
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
